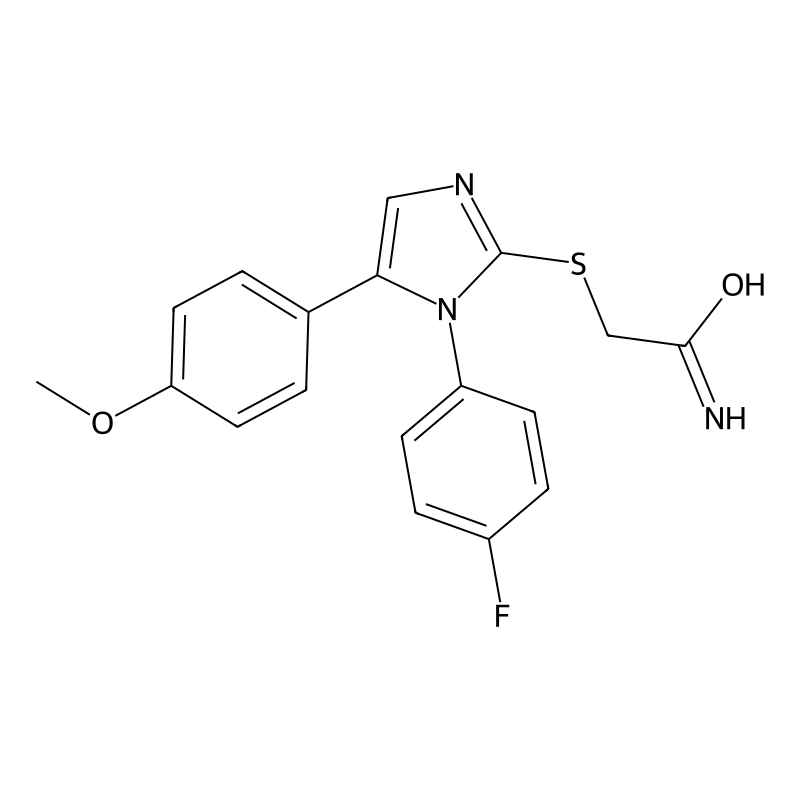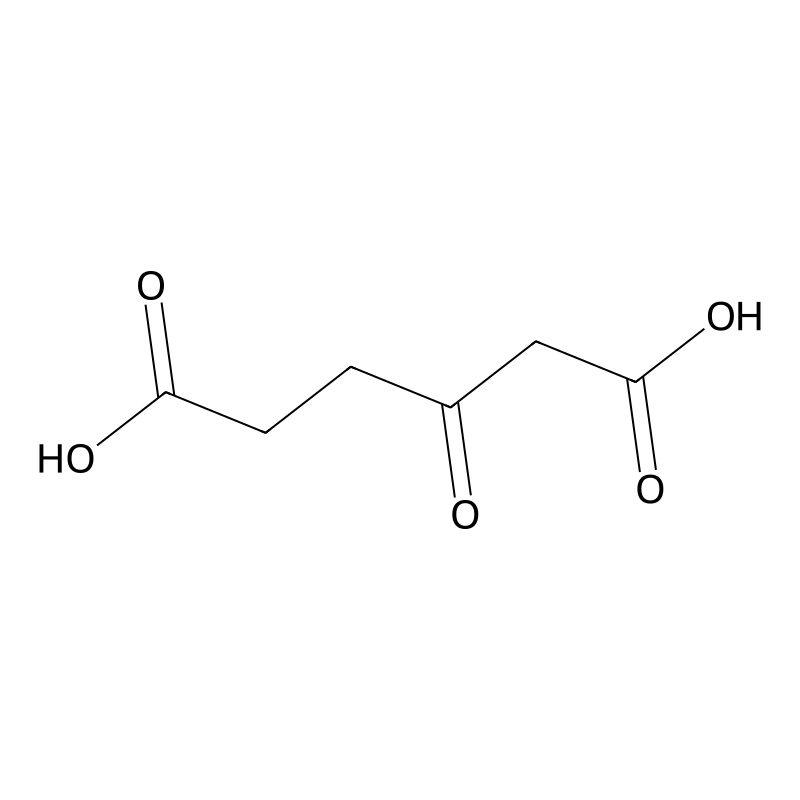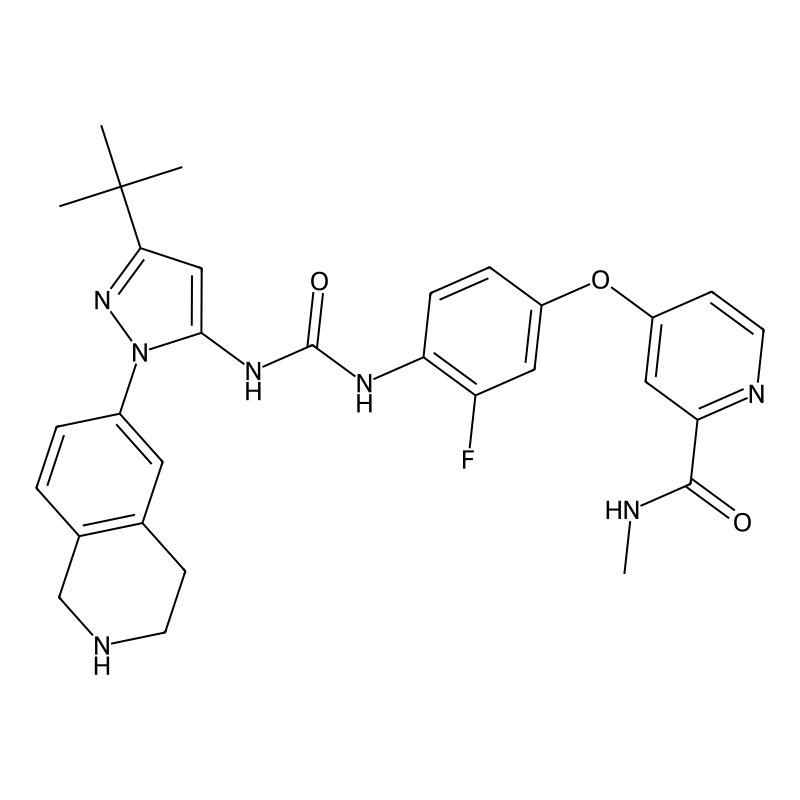2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic molecule featuring an imidazole ring, a thioether linkage, and an acetamide functional group. Its molecular formula is , with a molecular weight of 373.45 g/mol. The structure includes a 4-fluorophenyl group and a 4-methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
- Oxidation: The thioether can be oxidized to form sulfoxides or sulfones.
- Reduction: Reduction reactions can convert the compound into thioether derivatives or amines.
- Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution reactions.
The biological activity of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is notable for its potential as a therapeutic agent. Compounds with similar structures have been reported to exhibit:
- Antimicrobial Activity: Some imidazole derivatives show effectiveness against various bacterial strains, potentially disrupting cell wall synthesis or inhibiting critical enzymes .
- Anticancer Properties: Certain derivatives have demonstrated activity against cancer cells by modulating enzyme activity involved in cell proliferation and survival .
- Kinase Inhibition: This compound may interact with kinase enzymes, affecting signal transduction pathways related to inflammation and cell growth .
The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves several steps:
- Preparation of Imidazole Intermediates: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia, followed by the introduction of the desired phenyl groups.
- Thiazole Synthesis: The thiazole component can be prepared using methods like the Hantzsch thiazole synthesis, which involves cyclization reactions.
- Final Coupling Reaction: The thioether linkage is formed by coupling the imidazole derivative with an acetamide under appropriate reaction conditions.
In industrial settings, automated reactors may be used to enhance yield and purity while controlling reaction parameters such as temperature and pressure.
The applications of this compound span various fields:
- Pharmaceutical Development: Due to its biological activities, it could be explored as a lead compound for developing new antimicrobial or anticancer drugs.
- Research Tools: It may serve as a molecular probe in biochemical studies to investigate enzyme functions or signal transduction pathways.
- Agricultural Chemistry: Similar compounds have been used in herbicides or fungicides, suggesting potential applications in crop protection .
Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Research indicates that it may bind to specific enzymes or receptors, modulating their activity. For example, imidazole derivatives often interact with kinases involved in inflammatory responses or cell cycle regulation . Molecular docking studies can provide insights into binding affinities and interaction dynamics.
Several compounds share structural similarities with 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, each exhibiting unique properties:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Phenylimidazoles | Contains imidazole rings | Varying biological activities depending on substituents |
| Thiazole Derivatives | Includes thiazole rings | Diverse chemical properties; some exhibit antimicrobial effects |
| N-(Cyclohexylmethyl)-2-{(5-[phenylmethyl]amino)-1,3,4-thiadiazol-2-yl}thioacetamide | Thiadiazole moiety | Potent receptor antagonism |
| Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-{5-[trifluoromethyl]-1,3,4-thiadiazol-2-yl}oxyacetamide) | Herbicide | Inhibits fatty acid biosynthesis in plants |
The uniqueness of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide lies in its specific combination of imidazole and thiazole rings along with distinct substituents that impart unique reactivity and biological profiles compared to these similar compounds .








